molecular formula C27H27N3O6S2 B12024727 ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate

ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate

Cat. No.: B12024727
M. Wt: 553.7 g/mol
InChI Key: DTQCGFXJBPVHIR-FCQUAONHSA-N
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Description

Ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Indole Synthesis: The indole moiety can be prepared using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The thiazolidinone and indole intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone and indole moieties.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:

    Thiazolidinones: Compounds containing the thiazolidinone ring, known for their biological activities.

    Indole Derivatives: Compounds containing the indole moiety, widely studied for their pharmacological properties.

    Benzoate Esters: Compounds containing the benzoate ester group, used in various chemical and industrial applications.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and activities.

Properties

Molecular Formula

C27H27N3O6S2

Molecular Weight

553.7 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H27N3O6S2/c1-3-35-15-7-14-29-25(33)23(38-27(29)37)22-19-8-5-6-9-20(19)30(24(22)32)16-21(31)28-18-12-10-17(11-13-18)26(34)36-4-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,28,31)/b23-22-

InChI Key

DTQCGFXJBPVHIR-FCQUAONHSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S

Origin of Product

United States

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